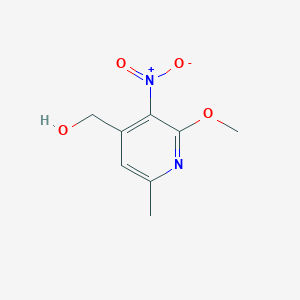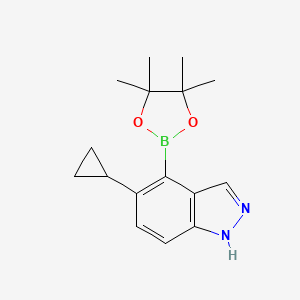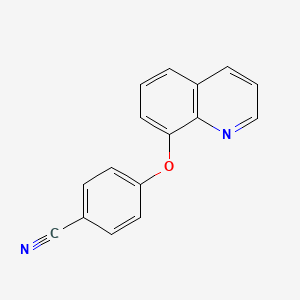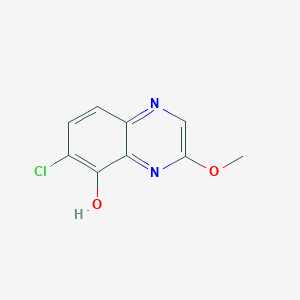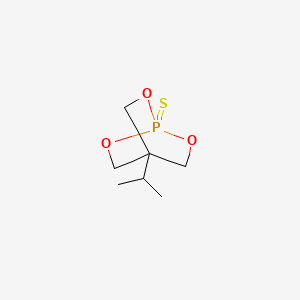![molecular formula C8H16N2 B13975085 6-Ethyl-1,6-diazaspiro[3.4]octane](/img/structure/B13975085.png)
6-Ethyl-1,6-diazaspiro[3.4]octane
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Ethyl-1,6-diazaspiro[3.4]octane is a chemical compound belonging to the class of diazaspiro compounds. These compounds are characterized by a spirocyclic structure containing nitrogen atoms. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and medicine.
Vorbereitungsmethoden
The synthesis of 6-Ethyl-1,6-diazaspiro[3.4]octane typically involves the use of readily available starting materials and specific reaction conditions. One common method involves the reaction of ethylamine with a suitable spirocyclic precursor under controlled conditions. The reaction is usually carried out in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions. Industrial production methods may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity of the final product .
Analyse Chemischer Reaktionen
6-Ethyl-1,6-diazaspiro[3.4]octane undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents such as potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can lead to the formation of corresponding oxides, while reduction can yield amine derivatives .
Wissenschaftliche Forschungsanwendungen
6-Ethyl-1,6-diazaspiro[3.4]octane has a wide range of applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has been studied for its potential antimicrobial and antitubercular properties. In medicine, it is being explored for its potential use in drug development, particularly in the design of new therapeutic agents targeting specific molecular pathways .
Wirkmechanismus
The mechanism of action of 6-Ethyl-1,6-diazaspiro[3.4]octane involves its interaction with specific molecular targets and pathways. For instance, it has been shown to inhibit the growth of certain bacteria by interfering with their metabolic processes. The compound may also interact with enzymes and receptors in the body, leading to various biological effects. Detailed studies on its mechanism of action are ongoing to better understand its potential therapeutic applications .
Vergleich Mit ähnlichen Verbindungen
6-Ethyl-1,6-diazaspiro[3.4]octane can be compared with other similar compounds such as 2,6-diazaspiro[3.4]octane and 1-methyl-1,6-diazaspiro[3.4]octane. These compounds share a similar spirocyclic structure but differ in their substituents, which can influence their chemical and biological properties. For example, 2,6-diazaspiro[3.4]octane has been studied for its potential as a sigma-1 receptor antagonist, while 1-methyl-1,6-diazaspiro[3.4]octane has been explored for its use in various chemical syntheses .
Eigenschaften
Molekularformel |
C8H16N2 |
|---|---|
Molekulargewicht |
140.23 g/mol |
IUPAC-Name |
7-ethyl-1,7-diazaspiro[3.4]octane |
InChI |
InChI=1S/C8H16N2/c1-2-10-6-4-8(7-10)3-5-9-8/h9H,2-7H2,1H3 |
InChI-Schlüssel |
ZJEWWJNKPLUOAG-UHFFFAOYSA-N |
Kanonische SMILES |
CCN1CCC2(C1)CCN2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


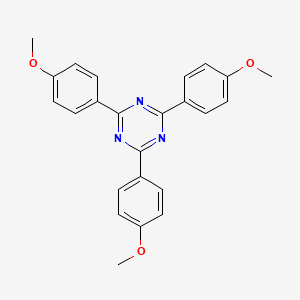
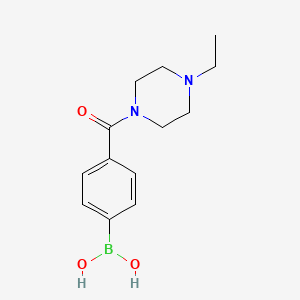
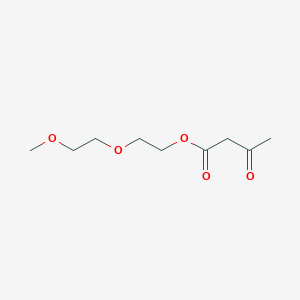
![4-[(4-Methylanilino)methylidene]pyridin-3(4H)-one](/img/structure/B13975024.png)
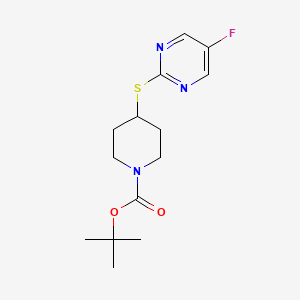
![1-{2-Hydroxy-5-[(oxan-2-yl)oxy]phenyl}ethan-1-one](/img/structure/B13975027.png)
![tert-butyl 2-amino-2-[3-(2H-tetrazol-5-yl)phenyl]acetate](/img/structure/B13975034.png)
![(6-Cyclopropyl-6-azaspiro[3.4]octan-2-yl)methanol](/img/structure/B13975039.png)
